2-(3-bromophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(3-bromophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a bromophenyl group, a methyl group, and a methylphenyl group attached to the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation, which provides a rapid and efficient route to the desired imidazo[1,2-a]pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign solvents and catalysts, such as copper (I) catalysts for aerobic oxidative coupling, can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
2-(3-bromophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antiviral, and antibacterial agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
- 2-(3-chlorophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
- 2-(3-bromophenyl)-5-methyl-N-(4-ethylphenyl)imidazo[1,2-a]pyridin-3-amine
Uniqueness
2-(3-bromophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug development and material science .
Properties
Molecular Formula |
C21H18BrN3 |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H18BrN3/c1-14-9-11-18(12-10-14)23-21-20(16-6-4-7-17(22)13-16)24-19-8-3-5-15(2)25(19)21/h3-13,23H,1-2H3 |
InChI Key |
QRNPIKRBBFOPCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C(=CC=C3)C)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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